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This guide provides a comprehensive meta-analysis of the efficacy of Selective Androgen
Receptor Modulators (SARMS) in treating muscle wasting conditions. By synthesizing data from
key clinical and preclinical studies, this document aims to offer an objective comparison of
various SARMs, detailing their performance based on available experimental data. The
information is presented to aid researchers, scientists, and drug development professionals in
their understanding and evaluation of these compounds.

Summary of SARM Efficacy in Muscle Wasting

Selective Androgen Receptor Modulators are a class of investigational compounds designed to
selectively target androgen receptors in muscle and bone, thereby minimizing the androgenic
side effects associated with traditional anabolic steroids.[1] Clinical trials have demonstrated
their potential in increasing lean body mass (LBM) in various populations experiencing muscle
wasting due to conditions like cancer cachexia and sarcopenia.[2][3]

Key Findings from Clinical Trials:

e Enobosarm (Ostarine, GTx-024): Has been extensively studied and has shown consistent,
dose-dependent increases in LBM in patients with cancer cachexia and in healthy elderly
subjects.[2][4] In a Phase Il trial involving patients with cancer, those receiving 3 mg of
enobosarm showed a median increase of 1.0 kg in total LBM.[2]
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e LGD-4033 (Ligandrol): In a 21-day study with healthy young men, LGD-4033 demonstrated a
dose-dependent increase in LBM, with the 1.0 mg dose group showing an average increase
of 1.21 kg.[1][5]

o MK-0773: A study in women aged =65 with sarcopenia showed that MK-0773 significantly
increased LBM compared to placebo.[3] However, this increase in muscle mass did not
consistently translate to improvements in muscle strength or physical function.[3]

e RAD-140 (Testolone): Preclinical studies in rats and primates have shown potent anabolic
effects on muscle.[6][7] In castrated rats, RAD-140 demonstrated greater muscle stimulation
than that of the intact control animals.[6]

While the effect of SARMs on increasing lean body mass is well-documented, the translation of
these gains into improved physical function and muscle strength remains an area requiring
further investigation.[8] Some studies have shown modest improvements in physical
performance, such as stair climb power, but these findings have not been as consistent as the
increases in LBM.[9][10]

Quantitative Data from Key Clinical and Preclinical
Studies

The following tables summarize the quantitative outcomes from notable studies on the efficacy
of various SARMSs in muscle wasting.

Table 1: Efficacy of Enobosarm (Ostarine, GTx-024) in
Muscle Wasting
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Table 2: Efficacy of LGD-4033 (Ligandrol) in Healthy
Volunteers

Change in
. Treatment .
Study Population N o Duration Lean Body
rms
Mass (LBM)
Dose-
Placebo,
. dependent
Basaria et al. Healthy LGD-4033 )
76 21 days increase; 1.0
[1] young men 0.1 mg, 0.3
mg: +1.21 kg
mg, 1.0 mg
(average)
Change
. in Lean Change
Study Populatio Treatmen . .
N Duration Body in Muscle
(NCT ID) n t Arms
Mass Strength
(LBM)
) Statistically
Papanicola  Women o No
Placebo, significant o
ou et al. =65 years _ significant
) 170 MK-0773 6 months increase )
(NCT0052 with ] difference
) 50mg b.i.d. vs. placebo
9659)[3] sarcopenia vs. placebo
(p<0.001)

Table 4: Preclinical Efficacy of RAD-140 (Testolone)
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Experimental Protocols

Enobosarm (GTx-024) Phase Il Trial in Cancer Cachexia
(NCT00467844)[2]

» Objective: To assess the efficacy and safety of enobosarm in patients with cancer-induced
muscle wasting.

o Study Design: A randomized, double-blind, placebo-controlled, phase 2 trial.

o Participants: Male (>45 years) and postmenopausal female patients with cancer, not obese,
with at least 2% weight loss in the previous 6 months.
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« Intervention: Participants were randomly assigned (1:1:1) to receive oral enobosarm 1 mg, 3
mg, or placebo once daily for up to 113 days.

e Primary Endpoint: Change in total lean body mass (LBM) from baseline, assessed by dual-
energy x-ray absorptiometry (DXA).

e Secondary Endpoints: Physical function (assessed by stair climb time and power), and
safety.

LGD-4033 Phase | Trial in Healthy Young Men[1]

o Objective: To evaluate the safety, tolerability, pharmacokinetics, and effects of ascending
doses of LGD-4033 on LBM, muscle strength, and sex hormones.

o Study Design: A randomized, double-blind, placebo-controlled, ascending-dose study.
 Participants: 76 healthy men aged 21-50 years.

 Intervention: Participants were randomized to receive placebo or 0.1, 0.3, or 1.0 mg of LGD-
4033 daily for 21 days.

e Outcome Measures: LBM and fat mass (by DXA), muscle strength, and hormone levels were
measured during and for 5 weeks after the intervention.

MK-0773 Phase lla Trial in Sarcopenia (NCT00529659)[3]

e Objective: To demonstrate an improvement in muscle strength and LBM in sarcopenic frail
elderly women treated with MK-0773.

o Study Design: A randomized, double-blind, parallel-arm, placebo-controlled, multicenter, 6-
month study.

» Participants: 170 women aged =65 years with sarcopenia and moderate physical
dysfunction.

« Intervention: Participants were randomized (1:1) to receive either MK-0773 50mg twice daily
or a placebo. All participants also received Vitamin D and protein supplementation.
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o Outcome Measures: LBM (by DXA), muscle strength, and physical performance measures.

RAD-140 Preclinical Study in Castrated Rats[6]

» Objective: To assess the in vivo androgenic activity of RAD-140.
« Animal Model: Young castrated and intact male rats.

 Intervention: RAD-140 was administered orally at various doses. Testosterone propionate
(TP) was used as a comparator.

o Outcome Measures: The primary outcomes were the weights of the levator ani
bulbocavernosus muscle (anabolic activity) and the prostate (androgenic activity).

Signaling Pathways and Experimental Workflows
SARM Signaling Pathway in Muscle Hypertrophy

SARMSs exert their anabolic effects by binding to the Androgen Receptor (AR) in skeletal
muscle. This binding initiates a cascade of downstream signaling events, primarily through the
Akt/mTOR pathway, which is a crucial regulator of muscle protein synthesis and hypertrophy.[8]
[11]
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Caption: SARM-mediated activation of the Androgen Receptor and downstream Akt/mTOR
signaling pathway leading to muscle hypertrophy.

Typical Experimental Workflow for SARM Clinical Trials
in Muscle Wasting

The clinical development of SARMs for muscle wasting typically follows a structured workflow,
from preclinical evaluation to multi-phase human trials.

Preclinical Studies
(In vitro & Animal Models)

Phase | Clinical Trial
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l
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Caption: A generalized workflow for the clinical development of SARMSs for the treatment of
muscle wasting conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4111291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4111291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4111291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4898053/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4898053/
https://pubmed.ncbi.nlm.nih.gov/23732550/
https://pubmed.ncbi.nlm.nih.gov/23732550/
https://pubmed.ncbi.nlm.nih.gov/23732550/
https://pubmed.ncbi.nlm.nih.gov/22031847/
https://pubmed.ncbi.nlm.nih.gov/22031847/
https://pubmed.ncbi.nlm.nih.gov/22031847/
https://moreplatesmoredates.com/lgd-4033-overview/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4018048/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12274021/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12274021/
https://pubmed.ncbi.nlm.nih.gov/11715023/
https://pubmed.ncbi.nlm.nih.gov/11715023/
https://www.onclive.com/view/enobosarm-may-prevent-cancer-induced-muscle-wasting-in-nsclc
https://www.fiercebiotech.com/biotech/gtx-reports-results-for-enobosarm-power-trials-for-prevention-and-treatment-of-muscle
http://web.mit.edu/7.70/restricted/pdfs/S04/ncb1101-1014.pdf
https://www.benchchem.com/product/b1675633#meta-analysis-of-sarm-efficacy-in-muscle-wasting
https://www.benchchem.com/product/b1675633#meta-analysis-of-sarm-efficacy-in-muscle-wasting
https://www.benchchem.com/product/b1675633#meta-analysis-of-sarm-efficacy-in-muscle-wasting
https://www.benchchem.com/product/b1675633#meta-analysis-of-sarm-efficacy-in-muscle-wasting
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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